3-Indoleacetic acid, 4,7-dimethyl-
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Overview
Description
3-Indoleacetic acid, 4,7-dimethyl- is a derivative of indole-3-acetic acid, a well-known plant hormone belonging to the auxin family. This compound is characterized by the presence of two methyl groups at the 4th and 7th positions of the indole ring, which can influence its biological activity and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-indoleacetic acid, 4,7-dimethyl- typically involves the modification of the indole ring. One common method is the Friedel-Crafts alkylation of indole with appropriate alkyl halides, followed by oxidation to introduce the carboxyl group at the 3rd position. The reaction conditions often include the use of Lewis acids like aluminum chloride as catalysts .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as indole or its derivatives. The process may include steps like methylation, carboxylation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Indoleacetic acid, 4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole ring into more oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be used to modify the carboxyl group, potentially converting it into an alcohol.
Substitution: Electrophilic substitution reactions are common, where the indole ring can react with electrophiles to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-Indoleacetic acid, 4,7-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant growth and development, as it is a derivative of a natural plant hormone.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of 3-indoleacetic acid, 4,7-dimethyl- involves its interaction with specific molecular targets in plants. It binds to auxin receptors, triggering a cascade of signaling events that regulate gene expression and promote cell elongation, division, and differentiation. The pathways involved include the ubiquitin-proteasome pathway, which modulates the levels of auxin-responsive proteins .
Comparison with Similar Compounds
Indole-3-acetic acid: The parent compound, widely studied for its role as a plant hormone.
Indole-3-butyric acid: Another auxin with similar biological activity
Properties
CAS No. |
6306-14-5 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(4,7-dimethyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H13NO2/c1-7-3-4-8(2)12-11(7)9(6-13-12)5-10(14)15/h3-4,6,13H,5H2,1-2H3,(H,14,15) |
InChI Key |
JEDHWHYXMXJLON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)C)CC(=O)O |
Origin of Product |
United States |
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